3,4,5-trimethoxy-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide
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Description
3,4,5-trimethoxy-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is a useful research compound. Its molecular formula is C19H19N3O5S and its molecular weight is 401.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.10454189 g/mol and the complexity rating of the compound is 500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3,4,5-trimethoxy-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C18H20N4O4S
- IUPAC Name : this compound
Structural Features
The compound features:
- Three methoxy groups (-OCH3) on the benzene ring.
- An oxadiazole moiety which is known for its diverse biological activities.
- A methylthio group (-S-CH3) which can enhance lipophilicity and bioactivity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has shown promising results in inhibiting cancer cell proliferation. For instance:
- In vitro Studies : The compound was tested against various cancer cell lines, demonstrating significant cytotoxic effects with IC50 values comparable to established chemotherapeutics such as doxorubicin .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The oxadiazole ring is known to interfere with cell cycle progression and induce apoptosis in cancer cells.
- Antioxidant Properties : The presence of methoxy groups may contribute to antioxidant activities, reducing oxidative stress in cells.
- Enzyme Inhibition : Preliminary data suggest that the compound may inhibit key enzymes involved in cancer progression, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are often overexpressed in tumors .
Antimicrobial Activity
In addition to its anticancer properties, the compound exhibits antimicrobial activity against various pathogens:
- Bacterial Inhibition : Studies have shown that derivatives similar to this compound possess antibacterial effects against both Gram-positive and Gram-negative bacteria .
Case Studies
- Study on Anticancer Activity :
- Antimicrobial Evaluation :
Data Summary Table
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-24-14-9-12(10-15(25-2)16(14)26-3)17(23)20-19-22-21-18(27-19)11-6-5-7-13(8-11)28-4/h5-10H,1-4H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEULGLMUIWCHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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